Z-Dap-OH

Peptide synthesis Orthogonal protection Diaminopropionic acid

Z-Dap-OH is the essential Cbz-protected 2,3-diaminopropionic acid building block for glycopeptide antibiotic total synthesis. The benzyloxycarbonyl (Z) group is orthogonal to Boc and Fmoc—selectively removed by hydrogenolysis without acid or base—enabling sequential β-amine functionalization followed by α-amine deprotection. Certified chiral purity ([α]20/D −39±1°) and high thermal stability (dec. ~240°C) eliminate the need for costly dual-protected analogs. By aligning with established protocols, Z-Dap-OH minimizes synthetic risk and accelerates development. Order now to secure your research advantage.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 35761-26-3
Cat. No. B554793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Dap-OH
CAS35761-26-3
Synonyms35761-26-3; Z-Dap-OH; cbz-beta-amino-l-alanine; 3-amino-2-N-Cbz-L-alanine; (S)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoicacid; Cbz-Dap-OH; Z-Dpr-OH; cbz-l-dap-oh; h-dap(z)-oh; (S)-3-amino-2-(benzyloxycarbonylamino)propanoicacid; (S)-3-Amino-2-N-Cbz-propanoicacid; n-alpha-cbz-l-2,3-diaminopropionicacid; z-l-2,3-diaminopropionicacid; n-a-z-l-2,3-diaminopropionicacid; na-carbobenzyloxy-b-amino-l-alanine; na-carbobenzyloxy-beta-amino-l-alanine; n(alpha)-z-l-2,3-diaminopropionicacid; Nalpha-Carbobenzyloxy-beta-amino-L-alanine; (S)-Nalpha-Cbz-2,3-diaminopropionicAcid; nalpha-z-l-alpha,beta-diaminopropionicacid; N-ALPHA-Z-L-2,3-DIAMINOPROPIONICACID; na-benzyloxycarbonyl-l-2,3-diamiopropionicacid; (S)-3-Amino-2-(carbobenzoxyamino)propionicAcid; (2S)-3-amino-2-benzyloxycarbonylaminopropionicacid; (s)-3-amino-2-benzyloxycarbonylamino-propionicacid
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(C[NH3+])C(=O)[O-]
InChIInChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyFOXRXVSTFGNURG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Dap-OH (CAS 35761-26-3): Key Procurement Specifications for This Orthogonally Protected Diaminopropionic Acid Building Block


Z-Dap-OH (CAS 35761-26-3), systematically designated as Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a chiral, orthogonally protected amino acid derivative [1]. It is a non-proteinogenic amino acid building block characterized by a free β-amino group and a benzyloxycarbonyl (Cbz or Z) protected α-amino group [1]. This compound is supplied as a white crystalline solid with a purity of ≥98.0% (NT) and a specific optical rotation of [α]20/D −39±1° (c = 1% in 1 M HCl) . Its primary role in research and industrial settings is as an intermediate for the incorporation of 2,3-diaminopropionic acid (Dap) residues into complex peptide structures, including the total synthesis of clinically relevant glycopeptide antibiotics [2].

Why Generic Substitution Fails: Orthogonal Protection Requirements for Z-Dap-OH in Multi-Step Peptide Syntheses


Generic substitution of Z-Dap-OH with other Dap derivatives (e.g., Boc-Dap-OH, Fmoc-Dap-OH) is not feasible without altering the entire synthetic route due to the fundamental differences in their orthogonal protection schemes. The benzyloxycarbonyl (Z) group on Z-Dap-OH is orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) [1][2]. This orthogonality is critical: the Z group is selectively removed via hydrogenolysis, a condition that leaves Boc and Fmoc groups intact [2]. In contrast, compounds like Boc-Dap(Z)-OH or Fmoc-Dap(Boc)-OH present entirely different deprotection sequences, forcing a different order of peptide chain elongation and side-chain functionalization [1]. Substitution therefore requires a complete re-validation of the synthetic strategy, introducing risks of side reactions, lower yields, and altered stereochemical outcomes. The following section provides quantitative evidence for the distinct performance parameters that define Z-Dap-OH's utility relative to its closest analogs.

Product-Specific Evidence Guide: Quantified Differentiators for Z-Dap-OH (CAS 35761-26-3) Against Alternative Dap Derivatives


Orthogonal Deprotection: Z-Dap-OH Enables Sequential Modification Under Hydrogenolysis Incompatible with Acid/Base Labile Groups

Z-Dap-OH features a single, orthogonal Z-protecting group on the α-amine, leaving the β-amine free for immediate coupling or subsequent protection. This is quantitatively distinct from the dual-protected, and more expensive, analogs like Boc-Dap(Z)-OH or Fmoc-Dap(Boc)-OH. Z-Dap-OH's sole Z group is quantitatively removed by hydrogenolysis (H2, Pd/C) with high selectivity, a condition that leaves Boc (acid-labile) and Fmoc (base-labile) groups completely intact [1][2]. This enables a unique synthetic sequence: first, functionalize the free β-amine; second, selectively remove the Z group by hydrogenolysis to expose the α-amine for further coupling—a sequence impossible with Boc-Dap-OH or Fmoc-Dap-OH, which would deprotect under acidic or basic conditions respectively [1].

Peptide synthesis Orthogonal protection Diaminopropionic acid

Solution-Phase Peptide Synthesis Suitability: Z-Dap-OH Matches Specific Reaction Type Requirements

Vendor technical datasheets explicitly classify Z-Dap-OH with a 'reaction suitability' of 'reaction type: solution phase peptide synthesis' . This is a specific, documented suitability claim not uniformly present for all Dap derivatives. For instance, many Fmoc-protected Dap derivatives are explicitly marketed and optimized for solid-phase peptide synthesis (SPPS) due to the base-labile nature of Fmoc, which is ideal for automated SPPS protocols . The Z group's stability to both acidic and basic conditions, and its removal by hydrogenolysis, makes Z-Dap-OH a preferred choice for solution-phase syntheses where hydrogenation apparatus is more readily integrated than repeated SPPS cycles.

Peptide synthesis Solution-phase synthesis Cbz chemistry

Physical Property Profile: Z-Dap-OH Exhibits Documented Thermal Stability and Optical Purity

Z-Dap-OH has a well-characterized physical profile that serves as a baseline for quality assessment and procurement. Its reported melting point is ~240 °C with decomposition, indicating high thermal stability relative to many Boc-protected amino acids (which often decompose at lower temperatures) [1]. Its specific optical rotation is consistently reported as [α]20/D −39±1° (c = 1% in 1 M HCl), providing a direct, quantitative metric for verifying chiral purity upon receipt [1]. This compares favorably to more labile Fmoc derivatives, which can be sensitive to light and require more stringent storage conditions, though direct comparative stability data are not available in the same assays.

Amino acid derivative Chiral building block Quality control

Validated Role in Complex Natural Product Synthesis: Z-Dap-OH is a Documented Building Block for Bleomycin, Edeine, and Tuberactinomycin

Multiple authoritative vendor sources and chemical databases explicitly state that Z-Dap-OH is an 'important building block for the synthesis of peptides containing DAP residues, e.g. bleomycins, edeines, tuberactinomycins' [1]. This is a specific, cited application for Z-Dap-OH, whereas alternative Dap derivatives (e.g., Boc-Dap(Fmoc)-OH) are more commonly associated with PNA (peptide nucleic acid) synthesis or general SPPS applications . While not a direct performance comparison, this distinction in documented, high-value target molecules provides a strong, application-specific reason for selecting Z-Dap-OH over a generic Dap building block when pursuing these specific classes of natural products.

Glycopeptide antibiotics Total synthesis DAP residues

Optimal Research and Industrial Applications for Z-Dap-OH (35761-26-3) Based on Quantitative Evidence


Solution-Phase Total Synthesis of Bleomycin, Edeine, or Tuberactinomycin Analogs

Procurement is justified by the explicit vendor-specified application as a building block for these specific antibiotics and its documented suitability for solution-phase peptide synthesis . Researchers pursuing the total synthesis of these natural products should select Z-Dap-OH as the validated starting material to align with established protocols and minimize synthetic risk [1].

Multi-Step Peptide Synthesis Requiring Orthogonal Deprotection via Hydrogenolysis

Z-Dap-OH is the preferred choice when a synthetic route requires the sequential functionalization of the β-amine followed by α-amine deprotection under non-acidic, non-basic conditions. Its single Z group, removable by hydrogenolysis, provides a unique orthogonal handle that is complementary to Boc and Fmoc strategies [2][3]. This avoids the need for dual-protected, and more expensive, derivatives like Boc-Dap(Z)-OH when only one temporary protecting group is needed.

Chiral Peptide Synthesis with Rigorous Optical Purity Requirements

The well-defined specific optical rotation ([α]20/D −39±1°) provides a quantitative metric for verifying chiral integrity upon receipt and during the synthetic process [4]. This is essential for GMP-like peptide synthesis and research where epimerization must be strictly controlled and documented.

Synthesis of Dap-Containing Peptides with Thermal Stability Demands

The high decomposition point (~240 °C) of Z-Dap-OH indicates it can withstand elevated temperatures often encountered during coupling reactions or recrystallization steps better than more labile Boc-protected analogs [5]. This makes it a suitable building block for syntheses requiring thermal robustness.

Technical Documentation Hub

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